![molecular formula C13H19NO2 B3363168 N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine CAS No. 1017040-19-5](/img/structure/B3363168.png)
N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine
Overview
Description
“N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine” is a chemical compound with the CAS Number: 1017040-19-5 . Its molecular weight is 221.3 . The compound is also known by its IUPAC name, (2Z)-4- (4-isopropoxyphenyl)-2-butanone oxime .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO2/c1-10(2)16-13-8-6-12(7-9-13)5-4-11(3)14-15/h6-11H,4-5H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I have access to.Scientific Research Applications
Biological Activities of Hydroxylamine Derivatives
- Mutagenic and Carcinostatic Properties : Hydroxylamine, despite being a potent mutagen in vitro, does not possess carcinogenic capabilities. Interestingly, it demonstrates carcinostatic activity against certain tumors in animals, highlighting its potential therapeutic applications (Gross, 1985).
- Enzyme and Virus Inhibition : This chemical has shown the ability to inactivate or inhibit various cellular enzymes and some viruses in vitro, indicating its potential for developing antiviral therapies or enzyme inhibitors (Gross, 1985).
Chemical Utilities and Synthesis Applications
- Catalytic Applications in Organic Synthesis : Research on metal cation-exchanged clay catalysts, including hydroxylamine derivatives, has shown their efficiency in organic synthesis processes. These catalysts facilitate reactions like Friedel-Crafts alkylation and aromatic alkylation, among others, showcasing their utility in producing various organic compounds (Tateiwa & Uemura, 1997).
- Synthesis of Isoxazolone Derivatives : Hydroxylamine hydrochloride has been utilized in the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, a group of compounds with significant biological and medicinal properties. The research indicates the diversity of hydroxylamine derivatives in synthesizing pharmacologically active molecules (Laroum et al., 2019).
Safety and Hazards
properties
IUPAC Name |
(NE)-N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)16-13-8-6-12(7-9-13)5-4-11(3)14-15/h6-10,15H,4-5H2,1-3H3/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYCDZHGPZTRLS-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCC(=NO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)CC/C(=N/O)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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